molecular formula C21H23ClN4O B7478964 N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide

N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide

Cat. No. B7478964
M. Wt: 382.9 g/mol
InChI Key: GGMMRNRRSCDVSC-UHFFFAOYSA-N
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Description

N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects and has been studied for its potential use in the treatment of pulmonary hypertension. It has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

BAY 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This increase in cGMP levels leads to relaxation of smooth muscle cells, which results in vasodilation. BAY 41-2272 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BAY 41-2272 has a wide range of biochemical and physiological effects. It has been shown to have vasodilatory effects, which can lead to a decrease in blood pressure. It has also been shown to have anti-inflammatory effects, which can lead to a decrease in the production of pro-inflammatory cytokines. BAY 41-2272 has also been shown to have anti-proliferative effects, which can lead to a decrease in the growth of cancer cells.

Advantages and Limitations for Lab Experiments

BAY 41-2272 has several advantages for lab experiments. It is a highly specific activator of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. It is also relatively easy to synthesize, which makes it readily available for lab experiments. However, one limitation of BAY 41-2272 is that it has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of BAY 41-2272. One area of research is the potential use of this compound in the treatment of pulmonary hypertension. Another area of research is the potential use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, there is ongoing research into the potential use of BAY 41-2272 in the treatment of cancer, as it has been shown to have anti-proliferative effects. Further studies are needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of BAY 41-2272 involves the reaction of 4-chlorophenyl hydrazine with ethyl acetoacetate to form 4-chlorophenyl pyrazol-3-one. This compound is then reacted with benzylmethylamine to form the intermediate N-benzylmethyl-4-chlorophenylpyrazol-3-one. The final step involves the reaction of this intermediate with 3-bromopropylamine hydrochloride to form BAY 41-2272.

properties

IUPAC Name

N-[3-[benzyl(methyl)amino]propyl]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O/c1-26(15-16-6-3-2-4-7-16)13-5-12-23-21(27)20-14-19(24-25-20)17-8-10-18(22)11-9-17/h2-4,6-11,14H,5,12-13,15H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMMRNRRSCDVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide

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